molecular formula C13H11N5O B12127008 1-[4-(7H-purin-6-ylamino)phenyl]ethanone

1-[4-(7H-purin-6-ylamino)phenyl]ethanone

Cat. No.: B12127008
M. Wt: 253.26 g/mol
InChI Key: YWVIUUSQZLAGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(7H-Purin-6-ylamino)phenyl]ethanone is a purine-derived compound characterized by a phenylacetone scaffold linked to a 7H-purin-6-ylamino group. Its molecular formula is C₁₅H₁₅N₅O₂, with an average mass of 297.318 g/mol and a monoisotopic mass of 297.122575 g/mol . The ChemSpider ID is 584014, and its CAS registry number is 432016-77-8 (free base). Structurally, the ethanone group at the para-position of the phenyl ring is critical for its interactions with biological targets, particularly enzymes or receptors involving purine recognition, such as kinases or adenosine receptors.

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

1-[4-(7H-purin-6-ylamino)phenyl]ethanone

InChI

InChI=1S/C13H11N5O/c1-8(19)9-2-4-10(5-3-9)18-13-11-12(15-6-14-11)16-7-17-13/h2-7H,1H3,(H2,14,15,16,17,18)

InChI Key

YWVIUUSQZLAGEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone typically involves the reaction of 7H-purine-6-amine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

1-[4-(7H-purin-6-ylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine moiety, with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-(7H-purin-6-ylamino)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of purine-based compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural purine substrates, enabling it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula Substituents/Modifications Biological Activity Key References
1-[4-(7H-Purin-6-ylamino)phenyl]ethanone C₁₅H₁₅N₅O₂ Purin-6-ylamino at phenyl para-position Undisclosed (purine-targeting)
Iloperidone metabolite (O-dealkylation product) C₂₂H₂₃F N₂O₄ Benzisoxazole-piperidinylpropoxy-phenylacetone Antipsychotic metabolite
1-(4-(4-Acetylphenoxy)phenyl)ethanone derivatives C₁₅H₁₄ClN₃O₄S Sulfonamide-chalcone hybrids Antimicrobial activity
1-[4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl]ethanone (7e) C₂₀H₂₁N₅O₃S Methoxyphenylsulfonyl-piperazinyl Antiproliferative (IC₅₀: 8.2 µM)
1-(4-(Bromomethyl)phenyl)ethanone C₉H₉BrO Bromomethyl substitution Industrial intermediate

Key Differences in Substituents and Properties

Substituent Effects on Bioactivity

  • Purine vs. Piperazinyl/Sulfonyl Groups : The purine moiety in the target compound enables interactions with nucleotide-binding domains, whereas piperazinyl-sulfonyl derivatives (e.g., 7e in ) exhibit antiproliferative activity via kinase inhibition or DNA intercalation .
  • Halogenation: Brominated analogs, such as 1-[4-(Bromomethyl)phenyl]ethanone (), are primarily used as synthetic intermediates, lacking direct bioactivity but critical for further functionalization .

Physicochemical Properties

  • Melting Points : Piperazinyl-sulfonyl derivatives () show higher melting points (123–167°C) due to hydrogen bonding and rigidity, whereas the target compound’s melting point is unreported but likely lower due to reduced symmetry .
  • Solubility: Hydroxyacetophenones (–16) with polar groups (e.g., hydroxyl, acetyloxy) exhibit enhanced aqueous solubility compared to the hydrophobic purine-phenylacetone hybrid .

Pharmacological Potential

  • Antimicrobial Activity : Sulfonamide-chalcone hybrids () demonstrate broad-spectrum activity, hinting at derivatization strategies for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.